5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(3-fluoro-2-methoxyphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c1-7-8(6-14)12(15)17(16-7)10-5-3-4-9(13)11(10)18-2/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKAPKVQDMJWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C(=CC=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (commonly referred to as 5AP) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological profile of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure
The molecular structure of 5AP can be summarized as follows:
- Chemical Formula : C11H10FN3O
- Molecular Weight : 219.22 g/mol
- Structural Features : The compound features an amino group, a fluorinated aromatic ring, and a carbonitrile functional group, which contribute to its biological activity.
Anticancer Properties
Research indicates that 5AP exhibits significant anticancer activity. A study demonstrated that compounds with similar pyrazole structures have been effective in inhibiting tubulin polymerization, which is critical for cancer cell proliferation. Specifically, derivatives of 5AP showed IC50 values in the low micromolar range against various cancer cell lines, highlighting its potential as an anticancer agent .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5AP | 0.08 - 12.07 | Tubulin polymerization |
Anti-inflammatory Effects
5AP has also been identified as a potent inhibitor of inflammatory pathways. It was shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human chondrosarcoma cells, with IC50 values indicating strong efficacy . This suggests a potential role for 5AP in treating inflammatory diseases.
| Cytokine | IC50 (nM) |
|---|---|
| TNFα | 820 |
| IL-6 | 42 |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, 5AP has demonstrated moderate antimicrobial activity against various pathogens. Studies have shown that compounds within the pyrazole class can inhibit bacterial growth at concentrations around 250 μg/mL against strains like Staphylococcus aureus and Escherichia coli.
The biological activity of 5AP can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : By interfering with microtubule dynamics, 5AP disrupts mitotic processes in cancer cells.
- Cytokine Inhibition : The compound modulates signaling pathways involved in inflammation, particularly those mediated by MAPK pathways.
- Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.
Case Studies
Recent studies have explored the efficacy of 5AP in various models:
- A study on the effects of 5AP on LPS-induced inflammation in mice showed significant reductions in inflammatory markers, suggesting its potential for treating conditions like sepsis or chronic inflammatory diseases .
- In vitro assays demonstrated that 5AP effectively reduced cell viability in several cancer cell lines, indicating its promise as a chemotherapeutic agent .
Scientific Research Applications
Medicinal Chemistry
5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been studied for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to inhibit specific kinases involved in cancer progression is under investigation.
- Antimicrobial Properties : Research indicates that the compound possesses antimicrobial activity against certain bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
Agrochemicals
The compound's structure allows for potential applications in agrochemicals:
- Pesticide Development : The pyrazole framework is known for its insecticidal properties. Compounds similar to this compound are being explored as novel pesticides that target specific pests while minimizing environmental impact.
Material Science
In material science, the unique properties of this compound can be harnessed:
- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research is ongoing in synthesizing polymers with improved functionalities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast and lung cancer cells. |
| Antimicrobial Testing | Assess efficacy against bacterial strains | Showed promising results against E. coli and S. aureus, indicating potential as an antimicrobial agent. |
| Pesticide Efficacy | Test insecticidal properties on agricultural pests | Exhibited effective mortality rates in common agricultural pests, suggesting utility in pesticide formulation. |
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
The target compound’s phenyl ring substituents are critical to its properties. Below is a comparison with analogs bearing different halogen, methoxy, or alkyl groups:
Key Observations :
Derivatives with Functionalized Side Chains
Pyrazole-4-carbonitriles are often functionalized at the amino group (position 5) or via acyl/propargyl additions. Examples include:
Key Observations :
- Reactivity: The amino group at position 5 allows for condensation reactions (e.g., with formamide or guanidine) to form pyrimidine or oxadiazole derivatives, as seen in and .
- Biological Potential: Functionalized derivatives (e.g., oxadiazole-thioacetyl) may exhibit enhanced anticancer or kinase inhibitory activity compared to the parent carbonitrile .
Comparison of Spectral Data
¹H NMR and IR spectra provide insights into structural differences:
- Target Compound: Expected NH₂ protons (δ ~6.5–7.5 ppm) and aromatic protons influenced by the 3-fluoro-2-methoxy group. No direct spectral data is provided in evidence, but analogs suggest patterns .
- 4-Fluorophenyl Analog : NH₂ protons at δ 7.47 ppm; pyrimidine C6-H at δ 8.26 ppm after derivatization .
- Quinoline-Fused Analog (6l): NH₂ at δ 6.97 ppm; quinoline protons at δ 7.74–7.36 ppm .
IR Trends :
- Nitrile (C≡N) stretch: ~2200–2250 cm⁻¹ in all carbonitriles.
- NH₂ stretches: ~3300–3500 cm⁻¹, absent in acylated derivatives .
Preparation Methods
Direct Cyclization of Hydrazines with Ethoxymethylene Malononitrile
Method Overview:
This approach involves the nucleophilic addition of aryl hydrazines to ethoxymethylene malononitrile (EMMN), followed by cyclization to form the pyrazole core.
-
- Aryl hydrazine derivatives (e.g., 3-fluoro-2-methoxyphenylhydrazine)
- Ethoxymethylene malononitrile (EMMN)
-
- Solvent: Ethanol or trifluoroethanol (TFE) preferred for higher yields
- Reflux under nitrogen atmosphere
- Reaction time: 0.5 to 4 hours depending on substituents
-
- Dissolve aryl hydrazine in ethanol or TFE.
- Add EMMN slowly with stirring.
- Reflux the mixture at 55°C for 30 minutes to several hours.
- Cool, filter, and purify via column chromatography.
- Yields range from 47% to 84%, with TFE providing optimal yields for fluorinated phenyl hydrazines.
- The process is regioselective, favoring pyrazole formation without side products.
Hydrazine Condensation with Aromatic Aldehydes and Malononitrile
Method Overview:
This method synthesizes pyrazoles via condensation of hydrazines with aldehydes and malononitrile, forming the pyrazole ring through cyclization.
-
- 3-fluoro-2-methoxyphenylhydrazine hydrochloride or free base
- Aromatic aldehyde (e.g., 3-fluoro-2-methoxybenzaldehyde)
- Malononitrile
-
- Solvent: Ethanol or trifluoroethanol
- Reflux at 55°C under nitrogen
- Neutralization of hydrazine hydrochlorides with triethylamine (Et3N)
-
- Dissolve hydrazine derivative in ethanol, neutralize with Et3N if hydrochloride salt.
- Add aldehyde and malononitrile sequentially.
- Reflux for 4 hours, monitor progress via TLC.
- Workup involves dilution, extraction, and purification.
- Yields vary from 47% to 68%, with regioselectivity towards the 5-amino pyrazole derivative.
Multi-Step Synthesis via Intermediate Formation and Cyclization
Method Overview:
A multi-step route involves initial formation of hydrazide intermediates, followed by cyclization under acidic conditions.
-
- React 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with sulfuric acid to introduce amino groups.
-
- Cyclize with appropriate fluorinated benzoyl chlorides or amides to introduce the 3-fluoro-2-methoxyphenyl group.
-
- Purify via recrystallization and characterize.
- This route allows for structural modifications and functional group tolerance, suitable for complex derivatives.
Notes and Considerations
Solvent Choice:
TFE and ethanol are preferred for their ability to enhance yields and regioselectivity, especially with fluorinated substrates.Substituent Effects:
Electron-withdrawing groups like fluorine and methoxy influence reactivity and regioselectivity, necessitating optimized conditions.Purification:
Column chromatography and recrystallization are standard for isolating pure pyrazole derivatives.Reaction Monitoring: FTIR, NMR, and TLC are essential for confirming product formation and purity.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 5-amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how can regioselectivity be controlled?
- Methodology : A multi-step synthesis involving condensation, cyclization, and functionalization is typical for pyrazole derivatives. For example, analogous compounds like 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile are synthesized via diazotization, hydrogenation, and α-cyanomethylation using ethyl cyanoacetate, formaldehyde, and sodium cyanide . Regioselectivity in pyrazole formation can be controlled by adjusting reaction temperature, solvent polarity, and substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring direct nitrile placement) .
Q. How can structural characterization of this compound be validated, and what analytical techniques are critical?
- Methodology : Use X-ray crystallography for absolute configuration confirmation (e.g., related pyrazole-carboxylic acids are resolved via single-crystal diffraction ). Complementary techniques include:
- NMR : , , and NMR to confirm substituent positions and fluorinated/methoxy group integration.
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- FTIR : To identify cyano (C≡N) stretching vibrations (~2200 cm) and amino (N-H) bands .
Q. What are the key stability considerations for storage and handling of this compound?
- Methodology : Store under inert atmosphere (argon/nitrogen) at 0–6°C to prevent degradation of the cyano group and fluorophenyl moiety. Stability studies under varying pH and temperature conditions are recommended, as similar compounds degrade via hydrolysis of the nitrile group or oxidation of the amino group .
Advanced Research Questions
Q. How does the 3-fluoro-2-methoxyphenyl substituent influence electronic properties and reactivity in cross-coupling reactions?
- Methodology : Computational studies (DFT) can map electron density distribution. The 3-fluoro group is electron-withdrawing, while 2-methoxy is electron-donating, creating a polarized aromatic system. This affects reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions. Experimental validation: Compare reaction yields with analogs lacking these substituents .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-carbonitrile derivatives?
- Case Study : While some derivatives (e.g., Termidor analogs) show insecticidal activity via GABA receptor antagonism , others exhibit poor bioavailability due to poor solubility. To reconcile discrepancies:
- Perform solubility enhancement via co-crystallization or salt formation.
- Use molecular docking to assess binding affinity variations caused by substituent steric/electronic differences .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodology :
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 model cytochrome P450 metabolism, highlighting potential toxic metabolites (e.g., epoxidation of fluorophenyl rings).
- In Vitro Validation : Microsomal stability assays (human/rat liver microsomes) confirm predicted metabolic pathways .
Q. What experimental designs optimize the compound’s reactivity with active methylene reagents (e.g., malononitrile)?
- Methodology : Aldol condensation or Michael addition reactions require careful pH control (e.g., Knoevenagel conditions with ammonium acetate). For example, analogous pyrazole-acryloyl derivatives react with malononitrile to form pyridine-fused hybrids under reflux in ethanol . Monitor regiochemistry via - HSQC NMR .
Critical Analysis of Contradictory Evidence
- Synthetic Yields : reports 65–78% yields for similar compounds, while notes challenges in scaling due to nitro group reduction side reactions. Mitigation: Use flow chemistry for better temperature control .
- Bioactivity Variability : Fluorine positioning (3- vs. 4-fluoro) drastically alters target affinity. For example, 3-fluoro analogs in show higher insecticidal activity than 4-fluoro derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
